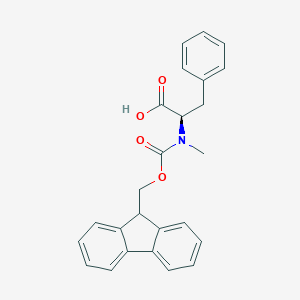

Fmoc-D-Mephe-Oh

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid, also known as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid, is a useful research compound. Its molecular formula is C25H23NO4 and its molecular weight is 401,47 g/mole. The purity is usually 95%.

BenchChem offers high-quality (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ペプチド合成

Fmoc-D-Mephe-OHは、多くの場合、ペプチド合成における構成要素として使用されます . Fmoc固相ペプチド合成(SPPS)により、N-α-メチル-フェニルアラニンアミノ酸残基を導入することができます . このプロセスは、研究および治療用途のためのさまざまなペプチドの生成において非常に重要です。

ハイドロゲルの形成

This compoundは、ペプチドベースのハイドロゲル(PHG)の形成に使用できます . これらは、薬物送達やイメージングのための診断ツールなど、生物学、生物医学、バイオテクノロジーの用途に適した生体適合性材料です . 一連の生物物理学的技術を用いて、この化合物が水溶液中で自己集合してゲル化する能力が調査されてきました .

組織工学

This compoundによって形成されたハイドロゲルは、組織工学に使用できます . たとえば、より硬い(G’ = 2526 Pa)Fmoc-K3ハイドロゲルは、細胞接着、生存、複製を完全にサポートするため、組織工学の潜在的な材料として機能します .

バイオプリンティングの用途

This compoundは、バイオプリンティングの用途に使用できます . 脂肪族領域とLys残基を含む、新しいクラスの合成ハイドロゲル形成両親媒性カチオン性ペプチドが、バイオプリンティング用途のための足場として提案されました .

生化学分析

Biochemical Properties

Fmoc-Nalpha-methyl-D-phenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins . It acts as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The exact enzymes, proteins, and other biomolecules it interacts with are subject to the specific biochemical reaction it is involved in.

Cellular Effects

The cellular effects of Fmoc-Nalpha-methyl-D-phenylalanine are largely dependent on its role in the synthesis of specific peptides and proteins. As a building block in peptide synthesis, it can influence cell function by contributing to the formation of proteins that play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Fmoc-Nalpha-methyl-D-phenylalanine primarily involves its role as a protecting group for amines in peptide synthesis . The Fmoc group can be rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Metabolic Pathways

Fmoc-Nalpha-methyl-D-phenylalanine is involved in the metabolic pathways related to peptide and protein synthesis . The specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are subject to the specific metabolic pathway it is involved in.

生物活性

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid, often referred to as a fluorenylmethoxycarbonyl (Fmoc) derivative, is a compound of significant interest in medicinal chemistry and peptide synthesis. Its unique structural features contribute to its biological activities, making it a candidate for further exploration in therapeutic applications.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl protective group, an amino group, and a phenylpropanoic acid moiety. The stereochemistry at the 2 and 3 positions (R configuration) is crucial as it influences the compound's interactions within biological systems.

| Property | Details |

|---|---|

| Molecular Formula | C₁₉H₁₉N₃O₃ |

| Molecular Weight | 325.37 g/mol |

| Functional Groups | Amino, Carboxylic Acid, Aromatic |

Biological Activity Overview

The biological activities of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid are primarily linked to its role in peptide synthesis and its potential therapeutic applications. Key areas of interest include:

- Antimicrobial Properties : Fluorenyl derivatives have shown promise against various bacterial strains. For instance, modifications to the fluorenyl structure can enhance antimicrobial activity against resistant strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Research indicates that fluorenone derivatives exhibit antiproliferative effects by acting as topoisomerase inhibitors . This mechanism is vital in cancer therapy as it interferes with DNA replication in rapidly dividing cells.

- Neuroprotective Effects : Certain derivatives have been investigated for neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

Antimicrobial Activity

A study highlighted the synthesis of new O-aryl-carbamoyl-oxymino-fluorene derivatives that demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structural modifications were crucial for enhancing their efficacy .

Anticancer Research

In a comparative study on fluorenone derivatives, some compounds exhibited strong antiproliferative activity against various cancer cell lines. The introduction of specific side chains improved their effectiveness as topoisomerase inhibitors .

The biological activity of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis, such as InhA in Mycobacterium tuberculosis .

- Modulation of Cellular Signaling Pathways : Fluorenone derivatives may influence pathways related to apoptosis and cell proliferation, contributing to their anticancer properties.

特性

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-26(23(24(27)28)15-17-9-3-2-4-10-17)25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,27,28)/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBROUWPNYVBLFO-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138775-05-0 |

Source

|

| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。